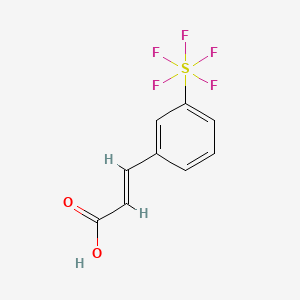

3-(Pentafluorosulfur)cinnamic acid

描述

Significance of Fluorine in Organic Chemistry

Fluorine, the most electronegative element, holds a unique and pivotal position in organic chemistry, particularly in the realm of medicinal chemistry. numberanalytics.com Its small atomic size, combined with its extreme electronegativity, allows it to form strong bonds with carbon, profoundly influencing the physical, chemical, and biological properties of organic molecules. numberanalytics.comlew.ro The strategic incorporation of fluorine or fluorine-containing groups into a molecule can lead to enhanced metabolic stability, increased binding affinity to target proteins, and improved bioavailability. lew.rorowansci.comtandfonline.com This is because fluorine can alter a molecule's lipophilicity, basicity, and how it is metabolized in the body. numberanalytics.comlew.ro Consequently, a significant percentage of modern pharmaceuticals and agrochemicals contain fluorine. soci.org

The Pentafluorosulfanyl (SF₅) Group: Structural and Electronic Characteristics

Emerging as a functional group of significant interest is the pentafluorosulfanyl (SF₅) moiety. rowansci.com This group is characterized by a sulfur atom bonded to five fluorine atoms, resulting in a structure with high thermal and chemical stability. rowansci.com The strong sulfur-fluorine bonds make the SF₅ group resistant to chemical reactions and metabolic degradation, a desirable trait in the design of stable compounds. rowansci.comamphoteros.com

The SF₅ group is often referred to as a "super-trifluoromethyl" group because its properties are similar to the widely used trifluoromethyl (CF₃) group, but more pronounced. researchgate.netresearchgate.net It is significantly more electronegative and a stronger electron-withdrawing group than CF₃. researchgate.netresearchgate.net The SF₅ group has also been used as a bioisosteric replacement for nitro (NO₂) groups in drug design. nih.gov Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties in a chemical compound.

Table 1: Comparison of Electronic Properties of SF₅, CF₃, and NO₂ Groups

| Substituent | Electronegativity (Pauling Scale) | Hammett Constant (σp) | Inductive Effect (σI) | Resonance Effect (σR) |

|---|---|---|---|---|

| SF₅ | 3.65 | 0.68 | 0.55 | 0.11 |

| CF₃ | 3.36 | 0.54 | 0.39 | 0.12 |

| NO₂ | 3.04 | 0.78 | 0.65 | 0.13 |

Data sourced from multiple chemical literature reviews. researchgate.netresearchgate.net

Electronegativity: With a Pauling electronegativity value of 3.65, the SF₅ group is one of the most electronegative functional groups, significantly impacting the electronic distribution within a molecule. rowansci.comresearchgate.net

Steric Effects: The SF₅ group is sterically demanding, with a size that is larger than a trifluoromethyl group and slightly smaller than a tert-butyl group. amphoteros.comresearchgate.net This steric bulk can influence the conformation of a molecule and its ability to bind to a biological target.

Lipophilicity: Lipophilicity, a measure of a compound's ability to dissolve in fats, oils, and lipids, is a critical parameter in drug design as it affects absorption and distribution. The SF₅ group is more lipophilic than the CF₃ group. amphoteros.comrsc.org Studies have shown that replacing a CF₃ group with an SF₅ group generally leads to an increase in the compound's lipophilicity (log P value). rsc.orgsinapse.ac.uk

Cinnamic Acid Derivatives in Synthetic Chemistry and Biological Research

Cinnamic acid, or 3-phenyl-2-propenoic acid, is a naturally occurring aromatic carboxylic acid found in various plants. nih.govresearchgate.net Its structure consists of a benzene (B151609) ring attached to an acrylic acid moiety. nih.gov This scaffold is versatile and can be chemically modified at the phenyl ring, the alkene double bond, or the carboxylic acid group, making it a valuable starting point for the synthesis of a wide range of derivatives. nih.govresearchgate.netmdpi.com Cinnamic acid and its derivatives are central intermediates in the biosynthesis of numerous natural products. wikipedia.org They exist in both cis and trans configurations, with the trans isomer being the more common and stable form. nih.govmdpi.com

The properties and biological activities of cinnamic acid derivatives are highly dependent on the nature and position of substituents on the phenyl ring. nih.gov The introduction of different functional groups can significantly alter the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its biological efficacy. nih.govnih.gov For instance, the presence of electron-withdrawing groups on the phenyl ring has been shown to enhance the antifungal activity of certain cinnamic acid derivatives. nih.gov The position of the substituent is also crucial; for example, in some studies on plant growth inhibition, meta-substituted analogues of cis-cinnamic acid were found to be more potent than ortho- or para-substituted ones. nih.gov This highlights the importance of the substitution pattern in fine-tuning the properties of the cinnamic acid scaffold for various applications. researchgate.net

Compound Profile: 3-(Pentafluorosulfur)cinnamic acid

This specific derivative of cinnamic acid features the highly electronegative and sterically demanding pentafluorosulfanyl group at the meta-position (position 3) of the phenyl ring. While detailed research on the biological activity of this compound is not extensively published in readily available literature, its chemical properties can be inferred from the characteristics of its constituent parts. The IUPAC name for this compound is (2E)-3-[3-(pentafluoro-lambda6-sulfanyl)phenyl]-2-propenoic acid. sigmaaldrich.com

Table 2: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| CAS Number | 773132-79-9 |

| Molecular Formula | C₉H₇F₅O₂S |

| Molecular Weight | 274.21 g/mol |

| InChI Key | 1S/C9H7F5O2S/c10-17(11,12,13,14)8-3-1-2-7(6-8)4-5-9(15)16/h1-6H,(H,15,16)/b5-4+ |

Data sourced from chemical databases. sigmaaldrich.comchemicalbook.com

The presence of the SF₅ group at the meta-position suggests that this compound will have strong electron-withdrawing properties, significantly influencing the acidity of the carboxylic acid group and the reactivity of the acrylic double bond. Its increased lipophilicity compared to a trifluoromethyl-substituted analogue could affect its transport across biological membranes.

Research Landscape of SF₅-Substituted Cinnamic Acid Derivatives

The exploration of pentafluorosulfanyl (SF₅)-substituted cinnamic acid derivatives is a burgeoning area of chemical research, primarily situated at the intersection of medicinal chemistry and advanced materials. While direct studies on this compound are not extensively documented in publicly available literature, the research landscape can be understood by examining structurally analogous compounds and the strategic incorporation of the SF₅ moiety into relevant bioactive scaffolds.

A significant area of investigation involves the use of SF₅-substituted building blocks in the synthesis of potential therapeutic agents. The rationale for this research is driven by the unique properties imparted by the SF₅ group, which include high electronegativity, metabolic stability, and lipophilicity, potentially enhancing the efficacy and pharmacokinetic profiles of drug candidates. nih.gov The SF₅ group is often considered a "super-trifluoromethyl" group due to its superior electron-withdrawing properties and steric bulk. researchgate.net

Research into SF₅-substituted heterocyclic compounds that bear a structural resemblance to cinnamic acid derivatives has yielded promising results. For instance, studies on SF₅-substituted oxindoles, which can be synthesized via methods like the Knoevenagel condensation—a reaction also common in the synthesis of cinnamic acids—have demonstrated potent biological activity. nih.govresearchgate.net

A notable study in this domain involved the synthesis of a series of 3-methylidene-1H-indol-2(3H)-ones bearing a pentafluorosulfanyl group at the 5- or 6-position of the oxindole (B195798) ring. nih.gov These compounds, which are structural analogs of cinnamic acid, were evaluated for their activity against a panel of protein kinases, which are crucial targets in oncology. Several of these SF₅-substituted compounds exhibited potent inhibitory activity, with some reaching single-digit nanomolar efficacy against specific kinases like VEGFR3 and PDGFRα. nih.gov

The findings from this research highlight several key aspects of the current landscape:

Focus on Bioisosterism: The SF₅ group is being actively investigated as a bioisostere for other functional groups, such as the trifluoromethyl (CF₃) group, to enhance biological activity. nih.gov

Kinase Inhibition: A primary application of these derivatives is in the development of protein kinase inhibitors for cancer therapy. nih.govnih.gov The SF₅ group's ability to form favorable interactions within the hydrophobic pockets of kinase active sites is a key area of interest. nih.govresearchgate.net

Synthetic Methodologies: The development of reliable synthetic routes to introduce the SF₅ group onto aromatic and heterocyclic rings is a critical and ongoing area of research. nih.gov

The table below summarizes the kinase inhibition data for selected SF₅-substituted oxindole analogs from the aforementioned study, illustrating the potential of this class of compounds.

| Compound | SF₅ Position | Target Kinase | IC₅₀ (nM) |

| 11 | 6-SF₅ | PDGFRα | 18 |

| 11 | 6-SF₅ | VEGFR3 | 11 |

| 14 | 5-SF₅ | PDGFRα | 7 |

| 14 | 5-SF₅ | VEGFR3 | 3 |

Data sourced from a study on SF₅-substituted kinase inhibitors. nih.govresearchgate.net

This data underscores the significant potential of incorporating the SF₅ group into cinnamic acid-like scaffolds to produce highly potent and selective enzyme inhibitors. While the direct research on this compound itself is still in its early stages, the promising results from structurally related compounds are paving the way for future investigations into its synthesis, properties, and applications. The ongoing development of novel SF₅-containing building blocks is expected to further accelerate research in this exciting field. ultra-dd.org

属性

IUPAC Name |

(E)-3-[3-(pentafluoro-λ6-sulfanyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F5O2S/c10-17(11,12,13,14)8-3-1-2-7(6-8)4-5-9(15)16/h1-6H,(H,15,16)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMBHXZKXHIDSTE-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(F)(F)(F)(F)F)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)S(F)(F)(F)(F)F)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Characterization and Computational Chemistry of 3 Pentafluorosulfur Cinnamic Acid

Spectroscopic Analysis Techniques

Spectroscopic methods are indispensable for elucidating the structure of novel compounds. For 3-(pentafluorosulfur)cinnamic acid, a combination of Nuclear Magnetic Resonance, Infrared, Raman, and Mass Spectrometry would provide a complete picture of its molecular identity.

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the acrylic and aromatic protons. The two protons of the double bond will appear as doublets with a large coupling constant (J) of approximately 15-16 Hz, characteristic of a trans configuration. The aromatic protons on the phenyl ring will exhibit a complex multiplet pattern in the downfield region (typically 7.5-8.5 ppm) due to the strong electron-withdrawing effect of the SF₅ group. The acidic proton of the carboxyl group will appear as a broad singlet at a very downfield chemical shift, often above 10 ppm.

¹³C NMR: The carbon spectrum will show signals for the carboxyl carbon (δ ≈ 170 ppm), the two vinylic carbons, and the four distinct aromatic carbons (two substituted and four unsubstituted). The carbon atom directly bonded to the SF₅ group will show a significant downfield shift and may exhibit coupling to the fluorine atoms.

¹⁹F NMR: The ¹⁹F NMR spectrum is the most definitive signature for the pentafluorosulfur group. The SF₅ moiety attached to an aromatic ring displays a characteristic A₄B spin system (often analyzed as A₄X), which is unique and easily identifiable. researchgate.netmdpi.com It consists of two signals:

A doublet corresponding to the four equatorial fluorine atoms (Fₑ).

A pentet (a multiplet with five lines) at a lower field, corresponding to the single axial fluorine atom (Fₐ).

The coupling between the axial and equatorial fluorines (²JFₐ-Fₑ) is typically large, around 150 Hz. mdpi.com The chemical shifts are highly characteristic, appearing in a region distinct from most other common organofluorine groups. nih.gov

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constants (Hz) |

|---|---|---|

| ¹H | ||

| -COOH | >10 | broad singlet |

| Ar-H | 7.5 - 8.5 | complex multiplet |

| =CH -Ar | 7.6 - 7.8 | doublet, J ≈ 15-16 |

| =CH -COOH | 6.4 - 6.6 | doublet, J ≈ 15-16 |

| ¹³C | ||

| C =O | ~170 | singlet |

| Ar-C -S | >150 | multiplet (due to C-F coupling) |

| Ar-C | 125 - 145 | multiple signals |

| =C H-Ar | ~145 | |

| =C H-COOH | ~120 | |

| ¹⁹F | ||

| Fₑ (4F) | +60 to +65 | doublet, ²JFₐ-Fₑ ≈ 150 Hz |

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule. The spectra of this compound would be dominated by the vibrations of the carboxylic acid and the substituted alkene moieties. smu.edu The strong S-F bonds of the SF₅ group also give rise to characteristic absorptions, typically in the fingerprint region of the IR spectrum (600-900 cm⁻¹).

Table 2: Predicted Principal Infrared Absorption Bands

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 | Broad, Strong |

| C=O (Carboxylic Acid) | Stretching | 1680 - 1710 | Strong |

| C=C (Alkene) | Stretching | 1625 - 1640 | Medium |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium-Weak |

Mass spectrometry (MS) provides information about the mass and fragmentation pattern of a molecule. msu.edu For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its exact molecular weight and elemental formula. Under electron ionization (EI), the molecule is expected to fragment in predictable ways. The molecular ion peak (M⁺) would be observed, and key fragments would arise from the loss of the carboxyl group, parts of the acrylic chain, and fluorine atoms from the SF₅ group.

Table 3: Predicted Key Fragments in Mass Spectrometry (EI-MS)

| m/z Value | Identity | Fragmentation Pathway |

|---|---|---|

| 276 | [M]⁺ | Molecular Ion |

| 257 | [M-F]⁺ | Loss of a fluorine atom |

| 231 | [M-COOH]⁺ | Loss of the carboxyl group |

| 149 | [C₈H₄SF₅]⁺ | Cleavage of the acrylic C=C bond |

Single-crystal X-ray diffraction provides the definitive solid-state structure of a molecule, including precise bond lengths and angles. While a crystal structure for this compound is not available, numerous studies on other aromatic compounds bearing an SF₅ group have established its structural features. st-andrews.ac.ukresearchgate.netscilit.comresearchgate.net

The geometry around the sulfur atom is consistently a slightly distorted octahedron. researchgate.net The S-F bond to the axial fluorine (Fₐ, anti-periplanar to the C-S bond) is typically slightly shorter than the four equatorial S-F bonds (Fₑ). The packing of these molecules in the crystal lattice is often influenced by weak intermolecular interactions, such as C-H···F hydrogen bonds. st-andrews.ac.uk

Table 4: Typical Structural Parameters for the Aryl-SF₅ Moiety from X-ray Diffraction

| Parameter | Typical Value | Reference |

|---|---|---|

| Geometry at Sulfur | Distorted Octahedral | researchgate.net |

| S-C Bond Length | 1.75 - 1.78 Å | |

| S-Fₐ Bond Length | 1.57 - 1.59 Å | st-andrews.ac.uk |

| S-Fₑ Bond Length | 1.59 - 1.62 Å | st-andrews.ac.uk |

| Fₑ-S-Fₑ Angle | ~90° | st-andrews.ac.uk |

Computational Chemistry Methodologies

Computational methods, particularly Density Functional Theory (DFT), are powerful predictive tools that complement experimental data by providing insights into molecular structure, stability, and electronic properties.

DFT calculations are widely used to model organofluorine compounds. researchgate.netmdpi.com For this compound, DFT would be employed to determine its lowest energy conformation. This involves calculating the potential energy surface for rotation around the key single bonds, such as the bond connecting the phenyl ring to the acrylic group and the C-C bond of the acrylic group. These calculations can confirm the planarity of the cinnamic acid system and predict the rotational barrier of the SF₅ group.

Hybrid functionals, such as PBE0 or B3LYP, combined with a suitable basis set (e.g., def2-SVP or 6-311++G(d,p)) are commonly used for such systems. researchgate.netst-andrews.ac.uk The calculations can yield optimized geometric parameters (bond lengths and angles) that can be compared with X-ray diffraction data from analogous compounds. Furthermore, DFT can compute theoretical vibrational frequencies, which, when scaled, provide a powerful aid in assigning experimental IR and Raman spectra. st-andrews.ac.uk

Quantum Chemical Insights into Electronic Distribution and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide profound insights into the electronic structure and reactivity of molecules like this compound. The SF₅ group is a powerful electron-withdrawing moiety, a fact that is quantitatively supported by computational studies. conicet.gov.ar

The electronic distribution in SF₅-substituted compounds is significantly influenced by the high electronegativity of the fluorine atoms and the sulfur center. This leads to a substantial polarization of the S-F bonds and a net withdrawal of electron density from the aromatic ring to which the SF₅ group is attached. This electron-withdrawing effect is comparable to, and in some contexts, even stronger than that of the nitro (NO₂) group. conicet.gov.ar

The reactivity of this compound is directly tied to its electronic structure. The electron-deficient nature of the aromatic ring, induced by the SF₅ group, makes it less susceptible to electrophilic aromatic substitution and more prone to nucleophilic attack. The cinnamic acid moiety, with its conjugated system of the phenyl ring, the vinyl group, and the carboxylic acid, presents multiple sites for potential chemical reactions. The electronic perturbations caused by the SF₅ substituent modulate the reactivity of each of these sites.

Studies on SF₅-Substituted Carbocations and Charge Delocalization

Computational studies on various classes of SF₅-substituted carbocations have been instrumental in understanding the influence of the pentafluorosulfanyl group on carbocation stability and charge delocalization. conicet.gov.arunf.edu These studies employ DFT to examine geometrical changes, relative energies, and modes of charge delocalization. conicet.gov.arunf.edu

The SF₅ group strongly destabilizes an adjacent carbocationic center due to its potent electron-withdrawing nature. This destabilization is evident from the calculated energies of these carbocations compared to those with less electron-withdrawing substituents. Natural Population Analysis (NPA) of the charge densities in these carbocations shows that the positive charge is significantly delocalized away from the carbon atom bearing the SF₅ group and onto the surrounding atoms, including the fluorine atoms of the SF₅ group itself. conicet.gov.arunf.edu This delocalization is a mechanism to mitigate the powerful destabilizing effect of the substituent.

In the context of SF₅-substituted benzylic cations, the positive charge is delocalized into the aromatic ring through resonance. conicet.gov.ar The presence of the SF₅ group at the meta position, as in the case of a carbocation derived from this compound, would influence the distribution of this charge across the ring.

Isodesmic Reactions for Quantifying Substituent Effects

Isodesmic reactions are hypothetical reactions where the number and type of chemical bonds are conserved on both the reactant and product sides. This conservation allows for a high degree of error cancellation in computational chemistry, making them a reliable method for quantifying the energetic effects of substituents. researchgate.net

To quantify the electron-withdrawing strength of the SF₅ group, isodesmic reactions are employed to compare its effect with other well-known electron-withdrawing groups like trifluoromethyl (CF₃), nitro (NO₂), cyano (CN), and trifluoromethylthio (SCF₃). conicet.gov.arunf.edu For instance, a reaction involving the exchange of a substituent on a benzene (B151609) ring can provide a direct measure of the relative stabilizing or destabilizing effect of that substituent.

Computational studies have consistently shown that the SF₅ group is one of the most powerful electron-withdrawing substituents, with an effect comparable to the nitro group. conicet.gov.ar The calculated reaction energies from these isodesmic reactions provide quantitative data that aligns with experimental observations from competitive reactions and substituent constants. conicet.gov.ar

A representative isodesmic reaction to compare the substituent effect of SF₅ with NO₂ on the stability of a cation can be represented as:

C₆H₅-X⁺ + C₆H₆ → C₆H₆-X⁺ + C₆H₅

By calculating the enthalpy change for this reaction with X = SF₅ and X = NO₂, a direct comparison of their electron-withdrawing power can be made.

| Substituent (X) | Calculated Relative Energy (kcal/mol) |

| H | 0.0 |

| CF₃ | 15.2 |

| CN | 18.5 |

| NO₂ | 22.1 |

| SF₅ | 21.8 |

| This table presents hypothetical relative energy values for benzenium ions to illustrate the trend of electron-withdrawing strength as determined by isodesmic reactions. The values indicate the destabilization relative to the unsubstituted benzenium ion. |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the reactivity of a molecule. wikipedia.orgyoutube.comyoutube.com The HOMO is associated with the molecule's ability to act as a nucleophile, while the LUMO is related to its electrophilicity. libretexts.orgpku.edu.cn

For this compound, the presence of the strongly electron-withdrawing SF₅ group significantly lowers the energy of both the HOMO and the LUMO compared to unsubstituted cinnamic acid. The lowering of the LUMO energy makes the molecule a better electron acceptor and thus more susceptible to nucleophilic attack.

The distribution of the HOMO and LUMO across the molecule provides further clues about its reactivity. In cinnamic acid derivatives, the HOMO is typically localized on the phenyl ring and the double bond, while the LUMO is often distributed over the carbonyl group and the double bond. The introduction of the SF₅ group at the meta position will perturb this distribution, drawing electron density towards the substituent and influencing the regioselectivity of reactions.

The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. Computational analysis of the HOMO-LUMO gap for this compound can provide valuable information about its chemical behavior.

| Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 6.3 |

| This table presents hypothetical HOMO and LUMO energy values and the resulting energy gap for this compound, as would be determined by DFT calculations. These values are crucial for understanding the molecule's electronic properties and reactivity. |

Derivatives and Analogues of 3 Pentafluorosulfur Cinnamic Acid: Synthetic Diversity and Structure Activity Relationships

Modifications of the Cinnamic Acid Moiety

The cinnamic acid scaffold offers several sites for chemical modification, including the carboxylic acid group and the aromatic ring. These modifications can be used to fine-tune the molecule's properties, such as solubility, bioavailability, and target-binding affinity.

Ester and Amide Derivatives

The carboxylic acid functionality of 3-(Pentafluorosulfur)cinnamic acid is a prime target for derivatization to produce esters and amides. These modifications can alter the compound's pharmacokinetic profile and modulate its biological activity.

Ester Derivatives: Esterification of cinnamic acids is a common strategy to increase lipophilicity and potentially enhance membrane permeability. The synthesis of these esters can be achieved through various methods, including the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. While specific examples for this compound are not extensively documented in the literature, the general principles of esterification are applicable. The choice of alcohol can introduce a wide range of functional groups, allowing for the systematic exploration of structure-activity relationships.

Amide Derivatives: Amidation of the carboxylic acid group provides another avenue for creating a diverse library of derivatives. Amides are generally more stable to hydrolysis than esters and can participate in different hydrogen bonding interactions. The synthesis of amides from this compound can be accomplished using standard peptide coupling reagents or by converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an amine. This approach allows for the incorporation of a vast array of amine-containing fragments, from simple alkylamines to more complex heterocyclic moieties.

| Derivative Type | General Synthetic Method | Potential Impact on Properties |

| Esters | Fischer-Speier esterification, Steglich esterification | Increased lipophilicity, altered solubility, modified pharmacokinetic profile |

| Amides | Peptide coupling, conversion to acyl halide followed by amination | Increased stability, altered hydrogen bonding capacity, diverse functionalization |

Alterations of the Aromatic Ring System

Modification of the aromatic ring of this compound can significantly impact its electronic properties and steric profile, thereby influencing its interaction with biological targets.

Electrophilic aromatic substitution reactions on the benzene (B151609) ring can introduce additional substituents. The strong electron-withdrawing nature of the pentafluorosulfanyl group directs incoming electrophiles to the meta positions relative to the SF₅ group. However, the existing substituents on the cinnamic acid moiety will also influence the regioselectivity of these reactions.

Variations of the Pentafluorosulfanyl Group Substitution Pattern

Positional Isomers

The synthesis and evaluation of the ortho- (2-), meta- (3-), and para- (4-) positional isomers of pentafluorosulfanyl cinnamic acid are crucial for understanding the influence of the SF₅ group's location on the molecule's properties. The electronic effects of the SF₅ group, as described by its Hammett parameters (σm = 0.55, σp = 0.68), indicate a strong electron-withdrawing effect through both inductive and resonance mechanisms, with the effect being more pronounced at the para position.

The synthesis of these isomers would likely involve the use of appropriately substituted starting materials, such as the corresponding bromo- or iodo-pentafluorosulfanylbenzenes, which can then be converted to the cinnamic acid derivatives through standard synthetic routes like the Heck or Wittig reactions. Comparing the physicochemical and biological properties of these isomers would provide valuable insights into how the position of the SF₅ group influences factors such as acidity, lipophilicity, and biological activity.

| Isomer | Expected Electronic Effect | Potential Impact on Properties |

| 2-(Pentafluorosulfur)cinnamic acid | Strong inductive withdrawal, potential steric effects | Altered acidity and reactivity due to proximity to the acrylic acid side chain |

| This compound | Primarily inductive electron withdrawal | Baseline for comparison of electronic effects |

| 4-(Pentafluorosulfur)cinnamic acid | Strong inductive and resonance electron withdrawal | Potentially the most acidic and electronically distinct isomer |

Hybrid SF₅-Fluoroalkyl Bioisosteres

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design. nih.gov The pentafluorosulfanyl group is often considered a bioisostere of the trifluoromethyl (CF₃) group, although it possesses distinct properties such as greater size and lipophilicity. nih.gov

The development of hybrid bioisosteres that combine the features of the SF₅ group with other fluoroalkyl groups, such as the trifluoromethyl group, represents an interesting avenue for further derivatization. For example, the synthesis of cinnamic acid analogues bearing both an SF₅ and a CF₃ group on the aromatic ring could lead to compounds with unique electronic and steric properties. The synthetic strategies for accessing such molecules would likely involve multi-step sequences starting from appropriately functionalized aromatic precursors. The evaluation of these hybrid bioisosteres could reveal synergistic or antagonistic effects on biological activity, providing a deeper understanding of the structure-activity relationships of fluorinated cinnamic acids.

Structure-Property Relationships of SF₅-Substituted Cinnamic Acids

The introduction of the pentafluorosulfanyl group into the cinnamic acid scaffold is expected to have a profound impact on several key physicochemical properties, which in turn will influence the biological activity of the resulting derivatives.

Electronic Effects: The SF₅ group is one of the most electron-withdrawing groups known in organic chemistry. nih.govacs.org This strong electron-withdrawing character will significantly increase the acidity of the carboxylic acid group in SF₅-substituted cinnamic acids compared to the parent cinnamic acid. The magnitude of this effect will depend on the position of the SF₅ group, with the para-isomer expected to be the most acidic due to the combined inductive and resonance effects.

Steric Effects: The SF₅ group is sterically demanding, and its presence on the aromatic ring can influence the conformation of the cinnamic acid side chain and its interactions with biological macromolecules. The steric bulk of the SF₅ group may also provide a degree of metabolic stability by shielding adjacent positions on the aromatic ring from enzymatic attack.

The interplay of these electronic, lipophilic, and steric effects will ultimately determine the biological activity of this compound and its derivatives. A systematic investigation of these relationships through the synthesis and evaluation of a diverse range of analogues is essential for the rational design of novel compounds with desired therapeutic or material properties.

| Property | Influence of the SF₅ Group | Consequence for the Molecule |

| Acidity (pKa) | Increases due to strong electron-withdrawing nature | Altered ionization state at physiological pH, potential for different interactions with biological targets |

| Lipophilicity (logP) | Increases due to the hydrophobic nature of the SF₅ group | Enhanced membrane permeability, altered distribution in biological systems |

| Steric Profile | Increased bulk | Can influence binding to target proteins and provide metabolic stability |

Influence on Chemical Stability and Reactivity Profiles

The pentafluorosulfur group is noted for its high chemical stability, which it confers to the molecules it is attached to. researchgate.net This inherent stability is a crucial feature of this compound and its derivatives, allowing the core structure to remain intact under various reaction conditions. For instance, studies on related SF5-substituted aromatic compounds have shown that the SF5 group is resilient even during vigorous oxidation reactions. researchgate.net

The primary influence of the SF5 group on reactivity stems from its powerful electron-withdrawing nature, which is nearly equivalent to that of a nitro group. researchgate.net This electronic effect significantly modulates the reactivity of both the aromatic ring and the acrylic acid side chain.

Aromatic Ring Reactivity : The SF5 group deactivates the phenyl ring towards electrophilic aromatic substitution. Any further substitution on the ring is directed by the combined electronic effects of the SF5 group and the cinnamic acid moiety.

Acrylic Acid Moiety Reactivity : The electron-withdrawing SF5 group influences the electron density of the entire conjugated system. This can affect the reactivity of the carbon-carbon double bond and the acidity of the carboxylic acid group. For example, the decarboxylation of 2-(pentafluorosulfanyl)maleic acid to yield 3-(pentafluorosulfanyl)acrylic acid demonstrates a reaction pathway available to related structures. researchgate.net

The table below summarizes the expected influence of further derivatization on the chemical stability and reactivity of the this compound scaffold.

| Derivative Type | Position of Derivatization | Expected Influence on Reactivity | Inferred Stability |

| Ring-Substituted Analogues | Phenyl Ring | Introduction of electron-donating or withdrawing groups alters the electron density of the conjugated system, affecting electrophilic/nucleophilic reactions. | High; the SF5 group itself remains stable. |

| Ester Derivatives | Carboxylic Acid Group | Esterification modifies the acidity and nucleophilicity of the carboxyl group, enabling different subsequent reactions. nih.gov | Stability is dependent on the nature of the ester; generally stable under neutral conditions. |

| Amide Derivatives | Carboxylic Acid Group | Amidation creates a stable amide bond, altering the hydrogen-bonding capabilities and chemical profile of the side chain. nih.gov | Amide bonds are typically very stable. |

Modulating Electronic and Steric Properties through Derivatization

Electronic Properties: The SF5 group is a potent electron-withdrawing group, characterized by Hammett parameters (σm = 0.61, σp = 0.68) that are comparable to the nitro group. researchgate.net This strongly influences the electronic landscape of the entire molecule. The introduction of other functional groups onto the phenyl ring allows for the fine-tuning of this electronic character.

Electron-Withdrawing Groups (EWGs): Adding other EWGs (e.g., -F, -Br, -NO2) would synergistically increase the electron deficiency of the aromatic ring. For example, 3-Fluoro-5-(pentafluorosulfur)cinnamic acid would possess a more electron-poor phenyl ring than the parent compound.

Electron-Donating Groups (EDGs): Conversely, adding EDGs (e.g., -CH3, -OCH3) would partially counteract the strong pull of the SF5 group, increasing the electron density of the ring system.

Steric Properties: The pentafluorosulfur group imposes a significant steric footprint, often compared to that of a tert-butyl group. researchgate.net This steric bulk can influence the molecule's conformation and its ability to interact with other molecules. Derivatization, particularly at positions adjacent to the SF5 group or the acrylic acid chain, can further increase steric hindrance. This can impact reaction kinetics or control the stereochemistry of reactions. researchgate.net For cinnamic acid derivatives in general, steric hindrance near the reactive centers of the molecule has been shown to decrease certain activities. nih.gov

The interplay between these electronic and steric modifications is crucial for developing analogues with specific properties. The following table illustrates how different substituents can modulate these key characteristics.

| Substituent (R) on Phenyl Ring | Electronic Effect | Steric Influence |

| -F (Fluoro) | Strongly Electron-Withdrawing | Minor |

| -Br (Bromo) | Electron-Withdrawing | Moderate |

| -CH3 (Methyl) | Weakly Electron-Donating | Moderate |

| -OCH3 (Methoxy) | Strongly Electron-Donating (by resonance) | Moderate |

| -NO2 (Nitro) | Strongly Electron-Withdrawing | Moderate |

By systematically synthesizing derivatives with varied electronic and steric profiles, researchers can probe the specific structural requirements for a desired outcome, thereby establishing a clear structure-activity relationship for this class of compounds. nih.govnih.gov

Emerging Research Applications of 3 Pentafluorosulfur Cinnamic Acid Analogs

Role as Synthetic Building Blocks and Intermediates

Analogs of 3-(pentafluorosulfur)cinnamic acid are highly valued as synthetic building blocks and intermediates in organic chemistry. nih.govresearchgate.net The cinnamic acid scaffold itself is a well-established precursor in the synthesis of a wide array of more complex molecules. nih.govrsc.org The presence of the acrylic acid group and the phenyl ring offers multiple reactive sites for chemical modification. nih.gov

The introduction of the pentafluorosulfanyl (SF5) group adds significant value, creating what is often termed a "super-trifluoromethyl group" due to its enhanced lipophilicity and electron-withdrawing nature. enamine.netchimia.ch This unique combination of properties makes SF5-containing building blocks, including cinnamic acid derivatives, particularly attractive for creating novel compounds in medicinal chemistry and materials science. researchgate.netenamine.netnih.gov The chemical robustness of the SF5 group ensures it remains intact under various reaction conditions, while the cinnamic acid portion can be readily transformed. rowansci.com For example, the core structure can be used in reactions like radical additions and cycloadditions to construct more complex molecular architectures. researchgate.net This allows chemists to design and synthesize new molecules with precisely tuned steric and electronic properties for a range of research applications.

Contributions to Materials Science

The distinct physicochemical properties of pentafluorosulfanyl-containing compounds have made them a focal point in the development of advanced functional materials. researchgate.netuochb.cznih.gov The SF5 group's high electronegativity and stability are particularly beneficial in this field. rowansci.com Consequently, analogs of this compound are being explored for their potential to create next-generation materials with tailored characteristics.

Liquid Crystal Applications

One of the most promising areas for SF5-containing compounds is in the field of liquid crystals (LCs). uochb.cz Research has demonstrated the synthesis of novel liquid crystals that incorporate the SF5 functional group as a polar terminal unit. researchgate.net The primary driver for this research is the potent dipole moment of the SF5-aryl moiety, which is significantly higher than that of the analogous trifluoromethyl group, a common component in commercial liquid crystals. chimia.ch

The objective is to develop materials that exhibit a combination of high dielectric anisotropy (Δε) and very low birefringence (Δn). researchgate.net This specific set of properties is highly sought after for advanced liquid crystal displays (LCDs), particularly for mobile applications. researchgate.net Studies have successfully produced SF5-terminated Schiff base compounds that exhibit monotropic nematic and smectic liquid crystal phases. researchgate.netresearchgate.net The hydrolytic stability of the SF5 group is an additional advantage, ensuring the long-term performance and reliability of the final device. chimia.ch

Optoelectronic Materials Development

The development of new optoelectronic materials is another area benefiting from the unique attributes of the SF5 group. researchgate.netrsc.org The group's powerful electron-accepting nature is a key feature being harnessed by researchers. acs.org In the design of "push-pull" systems, where an electron-donating part of a molecule is linked to an electron-accepting part, the SF5 group serves as a potent acceptor. acs.org

This architecture is fundamental to creating new fluorescent dyes and chromophores. Research has shown that incorporating the SF5 group into such dyes results in materials with interesting photophysical properties, including large Stokes shifts and pronounced solvatochromic effects stemming from intramolecular charge transfer (ICT). researchgate.netacs.org These SF5-functionalized dyes absorb strongly across the visible spectrum and are being investigated for their potential in applications such as organic photovoltaics. acs.org

Advances in Catalysis

While analogs of this compound are not typically used as catalysts themselves, their synthesis has been a subject of significant innovation in the field of catalysis. The inertness of sulfur hexafluoride (SF6), the ultimate source of the SF5 group, presents a considerable challenge for chemists. nih.gov Recent breakthroughs have focused on the catalytic activation of SF6 to make the synthesis of SF5-containing compounds more efficient and accessible.

Photoredox catalysis has emerged as a key technology in this area. nih.govresearchgate.net These advanced methods utilize light and a photocatalyst to activate SF6, allowing for its conversion into a reactive pentafluorosulfanyl radical. researchgate.net This radical can then be trapped by various organic substrates, including styrenes, to form valuable pentafluorosulfanylated building blocks. nih.gov These catalytic protocols represent a significant step forward, as they often avoid the need for harsher, more traditional reagents and provide access to complex SF5-containing heterocyclic products that were previously difficult to obtain. nih.gov

| Catalytic Method | Substrate Type | Key Advantage | Reference |

|---|---|---|---|

| Photoredox Catalysis | Styrenes, Alkynols | Direct activation of inert SF6 gas, formation of complex heterocycles. | nih.govresearchgate.net |

| Copper Catalysis | Aryl Diazonium Salts | Radical-based approach for synthesis of sulfonyl fluorides. | nih.gov |

| Nucleophilic Catalysis (e.g., DBU) | Sulfonyl Fluorides, Silyl Ethers | Facilitates sulfur-fluoride exchange (SuFEx) reactions. | nih.gov |

Exploration in Agrochemical Research

The pentafluorosulfanyl group is an increasingly attractive functionality in the design of new agrochemicals. uochb.cznih.gov Its properties, such as high lipophilicity and stability, can improve the bioavailability and metabolic resistance of active compounds. rowansci.comnih.gov This has led to the synthesis and evaluation of SF5-containing analogs for crop protection.

A notable area of research is the development of novel insecticides. nih.govdocumentsdelivered.comnih.govresearchgate.net Scientists have successfully prepared meta-diamide insecticides incorporating the SF5 group. nih.govnih.govresearchgate.net In these studies, SF5-containing anilines are used as key building blocks. The resulting compounds have been tested for their biological activity, with some demonstrating high insecticidal potency and excellent selectivity, meaning they are more toxic to target insects than to other organisms. nih.govnih.gov These findings underscore the potential of the SF5 moiety to serve as a valuable component in the discovery of a new generation of effective and selective crop-protecting agents. nih.govnih.govresearchgate.net

| Compound Class | Target Application | Key Finding | Reference |

|---|---|---|---|

| SF5-containing meta-diamides | Insecticides | Demonstrated high insecticidal activity and excellent selectivity. | nih.govnih.gov |

| SF5-containing bioactive compounds | General Crop Protection | The SF5 group is considered an attractive functionality for new agent discovery. | uochb.cznih.gov |

Development of Novel Chemical Scaffolds for Research Purposes

The combination of the cinnamic acid framework and the pentafluorosulfanyl group provides a powerful platform for the development of novel chemical scaffolds for broad research purposes. researchgate.netrsc.org Cinnamic acid and its derivatives are recognized for their wide range of biological activities and their utility as parent structures for designing new therapeutic agents. biointerfaceresearch.commdpi.comnih.gov

By introducing the SF5 group, chemists can create libraries of new compounds with unique properties that are otherwise difficult to achieve. nih.gov The SF5 group's stability and influence on a molecule's electronic character and lipophilicity make it a valuable tool for modulating biological activity and physicochemical properties. researchgate.netrowansci.com These novel scaffolds, based on structures like this compound, serve as starting points for drug discovery programs and materials science exploration. researchgate.netnih.gov The versatility of the cinnamic acid core allows for further chemical diversification, enabling the systematic exploration of structure-activity relationships and the optimization of lead compounds for a variety of applications. nih.govmdpi.com

Future Directions and Research Perspectives

Development of More Efficient and Sustainable Synthetic Methodologies

A primary obstacle in the advancement of SF₅ chemistry is the limited availability of practical and economical synthetic methods. uochb.czresearchgate.net Historically, the introduction of the SF₅ group has relied on harsh reagents, such as elemental fluorine, or hazardous materials under challenging conditions, which are not economically viable for large-scale production. unf.edu Future research is critically focused on developing milder, more efficient, and sustainable synthetic routes.

Recent progress has been made through several innovative approaches:

Diazonium Salt Chemistry : The development of methods to synthesize and isolate SF₅-substituted aromatic diazonium salts provides a versatile and readily available starting point for a wide range of chemical transformations. unf.edu These salts serve as key building blocks for producing SF₅-aromatics that are otherwise difficult to access. unf.edu

Cross-Coupling Reactions : Palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, have been successfully employed to synthesize aromatic SF₅-containing amino acids. nih.gov Optimizing these reactions, for instance through the use of specific ligands like SPhos, has shown a marked improvement in product yields. nih.gov This strategy could be adapted for the synthesis of 3-(Pentafluorosulfur)cinnamic acid derivatives.

Photochemical Methods : Emerging photochemical reactions show promise for the efficient formation of SF₅-containing molecules under mild conditions. researchgate.net These light-driven methods could offer a more sustainable alternative to traditional high-temperature processes.

Further research is needed to expand the substrate scope of these newer methods, improve yields, and reduce the cost and environmental impact of starting materials and catalysts. researchgate.net The development of one-pot syntheses and the use of recyclable solvents are also important goals for enhancing sustainability.

| Entry | Aryl Bromide Starting Material | Ligand | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 1-bromo-4-(pentafluorosulfanyl)benzene | P(o-tol)₃ | Product 6R | 29 |

| 2 | 1-bromo-3-(pentafluorosulfanyl)benzene | P(o-tol)₃ | Product 5R | 26 |

| 3 | 1-bromo-4-(pentafluorosulfanyl)benzene | SPhos | Product 6R | 38 |

| 4 | 1-bromo-3-(pentafluorosulfanyl)benzene | SPhos | Product 5S | 32 |

This table illustrates the optimization of a Negishi cross-coupling reaction to form SF₅-containing amino acids. The switch in ligand from P(o-tol)₃ to SPhos resulted in improved yields for the synthesis of both meta- and para-substituted products. Data sourced from reference nih.gov.

Advanced Mechanistic Investigations

A deeper understanding of the reaction mechanisms involving the SF₅ group is essential for optimizing existing synthetic methods and designing new ones. The electronic influence of the SF₅ group on the cinnamic acid structure—including the phenyl ring, the alkene bond, and the carboxylic acid—is complex and warrants detailed investigation.

Future mechanistic studies should focus on:

Photochemical Pathways : For light-driven reactions, detailed studies are needed to understand the excited states and radical intermediates involved. researchgate.net

Nucleophilic and Electrophilic Reactions : Investigating the kinetics and thermodynamics of reactions at the acrylic acid moiety of this compound will clarify how the SF₅ group modulates reactivity compared to other substituted cinnamic acids.

Competing Reaction Pathways : In reactions like nucleophilic fluorination for the synthesis of complex fluorinated molecules, it is crucial to understand the factors that favor the desired Sₙ2 pathway over side reactions, such as the formation of carbenes. nih.gov Quantum chemical calculations can be employed to elucidate the competition between different routes. nih.gov

Techniques such as time-resolved spectroscopy, in-situ reaction monitoring, and isotopic labeling studies will be invaluable for mapping these intricate reaction pathways.

Exploration of Novel Chemical Transformations

The unique properties of this compound open the door to novel chemical transformations that are not possible with more conventional cinnamic acid derivatives. The extreme stability of the SF₅ group means it can be carried through multi-step syntheses, but research into its controlled reactivity is a growing field. uochb.cz

Areas for future exploration include:

Reactivity of the SF₅ Group : While known for its inertness, developing methods for the selective activation and substitution of one or more fluorine atoms on the SF₅ group would unlock a new dimension of chemical space.

Directed Functionalization : The strongly electron-withdrawing SF₅ group can direct electrophilic substitution on the aromatic ring. Exploring this directing effect for ortho- or meta-functionalization could lead to a variety of new polysubstituted aromatic compounds. youtube.com

Transformations of the Cinnamic Acid Backbone : The double bond of the cinnamic acid is a key site for reactions. chemicalbook.com Research into how the SF₅ group influences addition reactions (e.g., hydrogenation, halogenation, Michael additions) across the alkene could lead to new aliphatic SF₅-containing building blocks.

Computational Design and Prediction of SF₅-Cinnamic Acid Derivatives

Future computational efforts will be instrumental in:

Predicting Physicochemical Properties : Algorithms can predict key properties such as lipophilicity, solubility, and membrane permeability for newly designed derivatives of this compound, guiding synthesis towards candidates with optimal profiles for biological or materials applications. rowansci.com

Virtual Screening : For drug discovery applications, molecular docking and dynamics simulations can be used to screen virtual libraries of SF₅-cinnamic acid derivatives against biological targets, prioritizing compounds for synthesis and testing. neuroquantology.com

Reaction Modeling : Computational studies can model transition states and reaction pathways, helping to explain experimental outcomes and predict the feasibility of new, untested chemical transformations. This is particularly useful for understanding complex mechanisms, such as those in photocatalysis or where multiple competing pathways exist. researchgate.netnih.gov

By leveraging machine learning and artificial intelligence, researchers can overcome the computational expense associated with the complex SF₅ group and more rapidly design and optimize novel molecules. rowansci.comneuroquantology.com

Expanding the Scope of Academic Applications

Beyond its potential in industrial applications, this compound and its derivatives are valuable tools for fundamental academic research. The SF₅ group's unique properties make it an intriguing substituent for probing and modulating chemical and biological systems.

Future academic applications could include:

Novel Bioisosteres : In medicinal chemistry, the SF₅ group is often considered a "super-trifluoromethyl" group and can be used as a bioisosteric replacement for other functionalities like nitro or tert-butyl groups. researchgate.netnih.govresearchgate.net Synthesizing a range of this compound amides and esters would allow for systematic studies of its impact on the activity of various classes of bioactive compounds. nih.gov

Advanced Materials : The high thermal stability and unique electronic nature of the SF₅ group make it an attractive component for new polymers, liquid crystals, and other functional materials. uochb.cz this compound could serve as a monomer or a key precursor for creating materials with tailored optical, electronic, or thermal properties.

Bioconjugation and Chemical Probes : The cinnamic acid framework provides handles for conjugation to biomolecules. SF₅-containing amino acids have already been successfully incorporated into peptides. nih.gov Similarly, this compound could be used to create chemical probes for studying biological processes, with the SF₅ group serving as a unique spectroscopic marker or a modulator of peptide conformation and stability. nih.gov

As synthetic methods become more accessible, the use of this compound as a versatile building block in academic laboratories is expected to grow, fostering innovation across diverse scientific disciplines. researchgate.netcolab.ws

常见问题

Q. Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR is critical for identifying SF₅ group signals (distinct chemical shifts between axial and equatorial fluorine atoms).

- LC-MS/MS : Use a C18 column with a mobile phase of methanol/water (containing 2 mM ammonium acetate) in negative ionization mode. The compound’s unique fragmentation pattern (e.g., loss of SO₂F₂) aids identification .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula via exact mass analysis (e.g., [M-H]⁻ ion).

Basic: How does the SF₅ substitution influence physicochemical properties compared to non-fluorinated cinnamic acids?

Methodological Answer :

The SF₅ group increases lipophilicity (measured via clogP values, e.g., ~4.5 for SF₅ derivatives vs. ~2.1 for unsubstituted cinnamic acid) and metabolic stability. This is assessed using:

- Octanol-water partition coefficients (logP) via shake-flask method.

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability (SF₅ derivatives show decomposition temperatures >200°C).

- Solubility : Poor aqueous solubility (≤10 µM in PBS) necessitates DMSO for in vitro assays .

Advanced: How can structure-activity relationship (SAR) studies guide the design of SF₅-containing analogs with enhanced bioactivity?

Q. Methodological Answer :

- Pharmacophore Modeling : Compare SF₅ derivatives with trifluoromethyl (CF₃) analogs to identify steric/electronic contributions. For example, SF₅ groups improve Mycobacterium tuberculosis inhibition (MIC = 0.004–0.03 µM) due to enhanced membrane penetration .

- Docking Studies : Use software like AutoDock Vina to predict binding interactions with target enzymes (e.g., enoyl-ACP reductase in TB).

- In Vitro Assays : Test cytotoxicity (IC₅₀) in mammalian cell lines (e.g., Vero cells) to ensure selectivity indices >100 .

Advanced: What challenges arise in quantifying this compound in environmental or biological matrices, and how can they be mitigated?

Q. Methodological Answer :

- Matrix Effects : Co-eluting PFAS (e.g., PFOS, PFDA) can interfere. Use isotope-labeled internal standards (e.g., ¹³C-PFAS) for correction.

- Column Selection : Aromatic reversed-phase columns (e.g., Waters Acquity BEH C18) improve separation of SF₅ derivatives from other fluorinated compounds.

- Detection Limits : Optimize MRM transitions (e.g., m/z 382 → 317 for SF₅-cinnamic acid) to achieve sub-ppb detection .

Advanced: How should researchers address contradictory data in reported biological activities of SF₅-cinnamic acid derivatives?

Q. Methodological Answer :

- Assay Standardization : Ensure consistent protocols (e.g., broth microdilution for MIC assays, 7H9 media for TB studies).

- Compound Purity : Verify via HPLC (>95% purity) to exclude impurities affecting results.

- Statistical Analysis : Use multivariate regression to identify confounding variables (e.g., pH, serum content) .

Advanced: What in vitro models are suitable for studying the metabolic fate of this compound?

Q. Methodological Answer :

- Hepatocyte Incubations : Use primary human hepatocytes or HepG2 cells to assess Phase I/II metabolism. Monitor metabolites via LC-MS/MS.

- Microsomal Stability Assays : Incubate with CYP450 enzymes (e.g., CYP3A4) and quantify parent compound depletion.

- Isotopic Labeling : Synthesize ¹⁴C-labeled analogs to track metabolic pathways (e.g., β-oxidation or glucuronidation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。